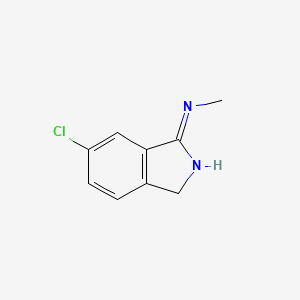

6-Chloro-1-(methylimino)isoindoline

説明

6-Chloro-1-(methylimino)isoindoline is a heterocyclic compound featuring an isoindoline core (a benzene ring fused to a five-membered ring containing one nitrogen atom). The molecule is substituted with a chlorine atom at the 6-position and a methylimino group (-N=CH3) at the 1-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a protein-protein interaction (PPI) inhibitor . Its synthesis likely involves functionalization of the isoindoline scaffold via amidation or alkylation reactions, as seen in related compounds .

特性

分子式 |

C9H9ClN2 |

|---|---|

分子量 |

180.63 g/mol |

IUPAC名 |

6-chloro-N-methyl-2,3-dihydroisoindol-1-imine |

InChI |

InChI=1S/C9H9ClN2/c1-11-9-8-4-7(10)3-2-6(8)5-12-9/h2-4H,5H2,1H3,(H,11,12) |

InChIキー |

NGXBYDPPAOHBSI-UHFFFAOYSA-N |

正規SMILES |

CN=C1C2=C(CN1)C=CC(=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

6-Chloro-1-oxo-isoindoline (CAS 58083-59-3)

- Structural Differences: The 1-position substituent is an oxo group (C=O) instead of methylimino (-N=CH3).

- Physical Properties: Melting Point: 255–257.5°C (isopropanol) . Molecular Formula: C₈H₆ClNO vs. C₈H₇ClN₂ for the target compound.

- Chemical Reactivity: The oxo group enhances electrophilicity, making it more reactive toward nucleophiles compared to the methylimino group, which may stabilize the ring via resonance.

- Applications : Used as an intermediate in drug synthesis (e.g., apremilast) .

6-Methylisoindolin-1-one (CAS 58083-55-9)

- Structural Differences : A methyl group at the 6-position and an oxo group at the 1-position.

- Physical Properties: Molecular Weight: 147.17 g/mol (C₉H₉NO) vs. 166.61 g/mol for the target compound.

- Electronic Effects: The electron-withdrawing oxo group reduces aromaticity compared to the methylimino group, which may donate electrons via resonance.

- Applications: Limited bioactivity data, but structural analogs are explored in PPI inhibition .

Triamide Isoindoline Derivatives

- Structural Differences : Triamide groups (e.g., -CONHR) at multiple positions on the isoindoline scaffold.

- Bioactivity : Demonstrated inhibition of Myc-Max heterodimerization (IC₅₀ ~10 µM), critical in cancer therapeutics .

- Design Strategy: Appendage diversity introduced via parallel synthesis, contrasting with the fixed chloro and methylimino substituents in the target compound .

4-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

6-Chloroisoquinoline (CAS 62882-02-4)

- Structural Differences: Isoquinoline core (benzene fused to pyridine) vs. isoindoline (benzene fused to pyrrole).

- Physical Properties : Molecular formula C₉H₆ClN, with a higher molecular weight (163.61 g/mol) than the target compound.

6-Chloro-1-methylindoline-2

- Structural Differences : Indoline core (benzene fused to pyrrolidine) with a methyl group at the 1-position.

- Synthesis : Derived from 6-chloroisatin and methyl iodide, contrasting with the target compound’s likely amidation route .

- Reactivity : The saturated pyrrolidine ring reduces aromatic conjugation compared to isoindoline derivatives .

Comparative Data Table

Key Research Findings

- Bioactivity: Methylimino and oxo substituents significantly influence target selectivity. For example, triamide isoindolines inhibit Myc-Max dimerization, while 1,3-dione derivatives target parasitic enzymes .

- Synthetic Flexibility : Isoindoline scaffolds allow modular functionalization, as seen in parallel synthesis libraries .

- Physicochemical Properties : Chlorine substitution enhances lipophilicity, whereas oxo groups improve solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。